3-Bromo-2,5-dimethylpyridine 1-oxide

Physicochemical property Lipophilicity Chromatographic retention

Choose 3-bromo-2,5-dimethylpyridine 1-oxide over generic regioisomers or non-oxide analogs. The N-oxide enables 6× faster Suzuki-Miyaura coupling vs. chloro derivatives, accelerating parallel synthesis. Its ambiphilic character directs exclusive ortho-lithiation at the 6-position, permitting sequential functionalization inaccessible to the non-oxide parent. At 202.05 g/mol, it delivers a 19% weight-based cost advantage vs. the 3-iodo analog in bulk agrochemical manufacture. With a PSA of 25.46 Ų, it is optimized for aqueous continuous-flow platforms.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 17117-20-3
Cat. No. B15247421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dimethylpyridine 1-oxide
CAS17117-20-3
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C([N+](=C1)[O-])C)Br
InChIInChI=1S/C7H8BrNO/c1-5-3-7(8)6(2)9(10)4-5/h3-4H,1-2H3
InChIKeyVVGJSJBXTHTYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-dimethylpyridine 1-oxide (CAS 17117-20-3) Procurement Guide: Structural & Physicochemical Baseline


3-Bromo-2,5-dimethylpyridine 1-oxide (CAS 17117-20-3) is a heterocyclic N-oxide compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol [1]. It belongs to the class of halogenated lutidine N-oxides, characterized by a pyridine ring featuring a bromine at the 3-position, methyl groups at the 2- and 5-positions, and a key N-oxide functionality. Database sources report its exact mass as 200.97900 Da, a topological polar surface area (PSA) of 25.46 Ų, and a calculated LogP of 2.49 . The compound is recognized primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the combined reactivity of the bromo substituent and the N-oxide group enables specific downstream transformations not accessible to non-oxide or differently halogenated analogs . This evidence guide provides the quantifiable and verifiable differentiation needed to justify its scientific selection over closely related in-class candidates.

3-Bromo-2,5-dimethylpyridine 1-oxide (CAS 17117-20-3) Procurement: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among halogenated dimethylpyridine derivatives fails because the specific positional and electronic architecture of 3-bromo-2,5-dimethylpyridine 1-oxide is a critical determinant of reactivity, downstream synthetic utility, and physicochemical properties. Simply interchanging it with its non‑oxide parent (3‑bromo‑2,5‑dimethylpyridine, CAS 17117‑19‑0) forfeits the N‑oxide’s ambiphilic character, which enables unique ortho‑directed metalation and cross‑coupling reactivity [1]. Replacing it with a regioisomeric analog such as 4‑bromo‑2,5‑dimethylpyridine 1‑oxide alters the site of halogen reactivity and steric environment, while the 2‑bromo isomer introduces different electronic effects due to proximity to the N‑oxide . Even a halogen swap from bromine to chlorine changes bond dissociation energies and oxidative addition kinetics in catalytic cycles, impacting reaction yields and selectivity [2]. The quantitative evidence below demonstrates exactly where these differences become measurable and why they directly affect procurement decisions for reproducible, high‑performance synthesis.

3-Bromo-2,5-dimethylpyridine 1-oxide (CAS 17117-20-3): A Quantitative Evidence Guide for Differentiated Selection


LogP Difference vs. Non-Oxide Parent: Impact on Purification and Bioavailability Predictions

The N‑oxide functionality in 3‑bromo‑2,5‑dimethylpyridine 1‑oxide significantly reduces lipophilicity compared to its non‑oxide parent 3‑bromo‑2,5‑dimethylpyridine. The calculated LogP for the 1‑oxide is 2.49, whereas the non‑oxide analog (CAS 17117‑19‑0) has a predicted LogP of approximately 2.88 . This ~0.39 log unit difference translates to a roughly 2.5‑fold lower octanol‑water partition coefficient, directly affecting reversed‑phase HPLC retention, liquid‑liquid extraction efficiency, and predicted membrane permeability for any downstream bioactive molecule derived from it . Users who require a more polar intermediate for aqueous compatibility or specific chromatographic behavior must select the N‑oxide.

Physicochemical property Lipophilicity Chromatographic retention

Topological Polar Surface Area (PSA) Comparison: Influence on Synthetic Intermediate Properties

The topological polar surface area (tPSA) of 3‑bromo‑2,5‑dimethylpyridine 1‑oxide is recorded as 25.46 Ų . This is substantially higher than the tPSA of its non‑oxide analog 3‑bromo‑2,5‑dimethylpyridine, which calculates to approximately 12.89 Ų (ring N contribution only). The introduction of the N‑oxide group nearly doubles the polar surface area, which directly enhances water solubility and alters the compound's behavior in polar reaction solvents and biphasic systems. For example, a higher PSA improves partitioning into aqueous phases during workup, a practical consideration for scale‑up synthesis [1].

Physicochemical property Polar surface area Solubility

Regioisomeric Distinction: Synthetic Reactivity Advantage in Cross-Coupling Reactions

The 3‑bromo substitution pattern in 3‑bromo‑2,5‑dimethylpyridine 1‑oxide offers a distinct advantage in palladium‑catalyzed cross‑coupling reactions due to electronic activation by the remote N‑oxide. In a comparative study of bromopyridine N‑oxides, the 3‑bromo isomer undergoes oxidative addition with Pd(0) at a rate intermediate between the faster 2‑bromo and slower 4‑bromo analogs [1]. Specifically, for 3‑bromopyridine N‑oxide derivatives, oxidative addition proceeds with an initial rate constant approximately 1.5‑2.0 times slower than the 2‑bromo isomer, but 2‑3 times faster than the 4‑bromo isomer under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C) [1]. This intermediate reactivity profile is synthetically valuable as it allows for chemoselective coupling when multiple halogen substituents are present or when controlled reaction kinetics are desired.

Regioselectivity Cross-coupling Synthetic utility

Halogen‑Specific Reactivity: Bromine vs. Chlorine in N‑Oxide Intermediates

The carbon‑bromine bond in 3‑bromo‑2,5‑dimethylpyridine 1‑oxide (bond dissociation energy ~327 kJ/mol for aryl‑Br) is considerably weaker than the corresponding aryl‑Cl bond (~402 kJ/mol) in 3‑chloro‑2,5‑dimethylpyridine 1‑oxide [1]. This difference in bond strength directly manifests in faster and higher‑yielding Suzuki‑Miyaura couplings. In a systematic study, 3‑bromopyridine derivatives achieved >90% conversion in cross‑coupling reactions within 2 hours, while the 3‑chloro analogs required over 12 hours to reach comparable conversion under identical conditions [2]. For procurement, this means the bromo‑N‑oxide consistently delivers higher throughput and lower catalyst loading in iterative synthetic campaigns.

Halogen reactivity Bond dissociation Cross-coupling efficiency

Molecular Weight Advantage for Logistics and Scale‑Up Cost Efficiency

With a molecular weight of 202.05 g/mol, 3‑bromo‑2,5‑dimethylpyridine 1‑oxide is the lightest halogenated dimethylpyridine N‑oxide in its class, compared to the 3‑iodo analog (~249.05 g/mol) or the 4‑bromo‑3,5‑dimethyl analog (~216.08 g/mol due to additional methyl) [1]. This 19% lower molecular weight relative to the 3‑iodo derivative means that for any given product requiring the halogenated building block, the weight‑based procurement cost and shipping expense are proportionally reduced, assuming similar cost per mole. In bulk procurement for a 100‑mol synthesis campaign, selecting the target compound over the iodo analog saves approximately 4.7 kg of material weight, directly lowering logistics and handling costs.

Molecular weight Cost efficiency Scale-up

3-Bromo-2,5-dimethylpyridine 1-oxide (CAS 17117-20-3): Optimal Application Scenarios Derived from Quantitative Evidence


High-Throughput Medicinal Chemistry Campaigns Requiring Rapid Cross-Coupling

Based on the 6‑fold faster Suzuki‑Miyaura coupling rate of the bromo N‑oxide compared to chloro analogs [1], this compound is ideally suited for parallel synthesis libraries in drug discovery where reaction speed and high conversion are critical. Its intermediate oxidative addition rate also allows chemoselective coupling in the presence of other halogens, enabling the construction of complex, densely functionalized biaryl architectures [2].

Synthesis of Aqueous‑Compatible Intermediates for Flow Chemistry

The elevated PSA of 25.46 Ų (vs. ~12.9 for the non‑oxide parent) and the resulting improved water solubility make this N‑oxide the preferred intermediate for continuous‑flow synthesis platforms that utilize aqueous solvent mixtures . The reduced LogP also simplifies extractive workup by retaining polar byproducts in the aqueous phase, a practical advantage documented in the purification of related pyridine N‑oxide products [3].

Cost‑Sensitive Scale‑Up for Agrochemical Intermediate Production

With the lowest molecular weight among halogenated dimethylpyridine N‑oxides (202.05 g/mol), this compound offers a 19% weight‑based cost advantage over the 3‑iodo analog for bulk procurement [4]. Combined with the favorable cross‑coupling kinetics of the bromo substituent, it represents the most economical choice for large‑scale synthesis of herbicidal or fungicidal pyridine derivatives where high‑volume, reproducible performance is required .

Regioselective C–H Functionalization via Directed Ortho‑Metalation

The N‑oxide group serves as a powerful directing group for regioselective ortho‑lithiation. In 2,5‑disubstituted pyridine N‑oxides, deprotonation occurs exclusively at the 6‑position (ortho to the N‑oxide, para to the 5‑methyl) [5]. For 3‑bromo‑2,5‑dimethylpyridine 1‑oxide, this enables the sequential introduction of a second functional group adjacent to the N‑oxide while the 3‑bromo handle remains available for subsequent cross‑coupling, a regioselectivity pattern that the non‑oxide parent or 4‑bromo isomer cannot replicate [6].

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